molecular formula C15H14ClNO B082335 N-benzhydryl-2-chloroacetamide CAS No. 10254-07-6

N-benzhydryl-2-chloroacetamide

Cat. No. B082335
CAS RN: 10254-07-6
M. Wt: 259.73 g/mol
InChI Key: YNIDNLNUYCFFTA-UHFFFAOYSA-N
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Description

N-benzhydryl-2-chloroacetamide is a chemical compound that is not directly mentioned in the provided papers, but its structure and reactivity can be inferred from similar compounds discussed in the research. The compound is likely to be an aromatic amide with a benzhydryl group attached to the nitrogen and a chloroacetamide moiety. This structure suggests potential reactivity as an electrophile due to the presence of the chloro group, which can be displaced by various nucleophiles .

Synthesis Analysis

The synthesis of related N-aryl 2-chloroacetamides has been described through chloroacetylation of corresponding aryl amines . A similar approach could be applied to synthesize N-benzhydryl-2-chloroacetamide by reacting benzhydrylamine with chloroacetyl chloride. Additionally, a new synthetic route to 2-benzhydrylsulfinylacetamide, which shares the benzhydryl moiety with N-benzhydryl-2-chloroacetamide, involves alkylation and desulfobenzhydrylation steps . These methods provide insights into potential synthetic pathways for N-benzhydryl-2-chloroacetamide.

Molecular Structure Analysis

The molecular structure of compounds similar to N-benzhydryl-2-chloroacetamide, such as N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide, shows that the aromatic rings can be significantly twisted, and the chloroacetamide moiety adopts an extended conformation . Intramolecular hydrogen bonding and halogen interactions are important for stabilizing the structure. These findings suggest that N-benzhydryl-2-chloroacetamide may also exhibit similar structural features.

Chemical Reactions Analysis

The reactivity of N-aryl 2-chloroacetamides, which are structurally related to N-benzhydryl-2-chloroacetamide, is characterized by the easy displacement of the chlorine atom by various nucleophiles, leading to the formation of heterocyclic systems . This suggests that N-benzhydryl-2-chloroacetamide could undergo similar nucleophilic substitution reactions, potentially leading to the formation of various heterocyclic compounds.

Physical and Chemical Properties Analysis

While the physical and chemical properties of N-benzhydryl-2-chloroacetamide are not directly reported, the properties of similar compounds can provide some insights. For instance, the crystal packing of N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide is stabilized by networks of intermolecular hydrogen bonds, C-H...pi, and halogen-halogen interactions . These interactions could influence the melting point, solubility, and stability of N-benzhydryl-2-chloroacetamide. Additionally, the presence of the chloro group and the aromatic system suggests that the compound may have a relatively high boiling point and may be soluble in organic solvents.

Scientific Research Applications

Application in Organic Chemistry

  • Specific Scientific Field : Organic Chemistry
  • Summary of the Application : Benzhydryl amines, including N-benzhydryl-2-chloroacetamide, belong to a class of compounds known as Triarylmethanes (TRAMs) or Trisubstituted Methanes (TRSMs). These compounds have gained attention in organic chemistry due to their distinctive chemical and pharmaceutical properties .
  • Methods of Application or Experimental Procedures : Benzhydryl amines can be synthesized through both metal and metal-free racemic and asymmetric synthetic approaches .
  • Results or Outcomes : Benzhydryl amines have shown activities as anti-leishmanial, antiviral, antibacterial, and anti-aromatase agents among other properties .

Application in Photochemistry

  • Specific Scientific Field : Photochemistry
  • Summary of the Application : Benzhydryl radicals and cations, which can be generated from benzhydryl halides like N-benzhydryl-2-chloroacetamide, are reactive intermediates central to the understanding of organic reactivity .
  • Methods of Application or Experimental Procedures : These intermediates can be generated from benzhydryl halides by UV irradiation .
  • Results or Outcomes : Transient absorption measurements over the range from femtoseconds to microseconds have been performed to unravel the complete reaction scheme .

Future Directions

The future directions of N-benzhydryl-2-chloroacetamide are not clearly defined in the literature. It’s part of a collection of rare and unique chemicals provided to early discovery researchers , suggesting it may have potential applications in various fields of research.

properties

IUPAC Name

N-benzhydryl-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO/c16-11-14(18)17-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNIDNLNUYCFFTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30368044
Record name N-Benzhydryl-2-chloro-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzhydryl-2-chloroacetamide

CAS RN

10254-07-6
Record name N-Benzhydryl-2-chloro-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-BENZHYDRYL-2-CHLOROACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
G Turan-Zitouni, A Ozdemir, ZA Kaplancikli… - Turk J Pharm …, 2009 - researchgate.net
The increasing clinical importance of drug-resistant bacterial and fungal pathogens has lent additional urgency to microbiological research and novel antimicrobial compounds …
Number of citations: 3 www.researchgate.net
M Aljowni - 2021 - scholar.smu.edu
SYNTHESIS OF P-GLYCOPROTEIN INHIBITOR COMPOUNDS Advisor: Professor Alexander R. Lippert Doctor of Philosophy conferred: August 4th, 2021 Dissertation completed: …
Number of citations: 0 scholar.smu.edu
A Khalafi-Nezhad, H ollah Foroughi… - Journal of Materials …, 2011 - pubs.rsc.org
Among a number of different heterogeneous and homogeneous catalysts, silica boron–sulfuric acid nanoparticles (SBSANs) with both protic and Lewis acidic sites were shown to be …
Number of citations: 37 pubs.rsc.org

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